2-(2-Phenoxypropoxy)propan-1-ol
Description
Properties
CAS No. |
25961-90-4 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2-phenoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-10(8-13)14-9-11(2)15-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI Key |
LCVQGUBLIVKPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 1-Phenoxy-2-propanol (CAS: 770-35-4)
- Structure: Simpler phenoxy-substituted propanol lacking the additional propoxy chain.
- Physical Properties : Stable under ambient conditions but decomposes upon heating, releasing toxic gases. Acute oral LD₅₀ in rats is 2830 mg/kg , with mild eye irritation .
- Key Difference: The absence of a propoxy extension reduces molecular weight (166.2 g/mol) and likely increases volatility compared to 2-(2-phenoxypropoxy)propan-1-ol .
(b) Erythro-1-(4’-Hydroxy-3’-Methoxyphenyl)-2-[2”-Methoxy-4”-(E-Propenyl)-Phenoxy]-Propan-1-ol
- Structure : A neolignan with methoxy, hydroxy, and propenyl substituents on aromatic rings.
- The additional methoxy group at C-5 alters NMR shifts and bioactivity compared to simpler propanol derivatives .
(c) [(Butoxymethylethoxy)methylethoxy]propan-1-ol (CAS: N/A)
(d) 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol (CAS: 24800-44-0)
- Structure : Features a linear chain of propoxy and hydroxy groups.
- Physical Properties: Higher molecular weight (210.27 g/mol) than 1-phenoxy-2-propanol but lower than multi-chain analogs like 2-[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol (308.41 g/mol) .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₂H₁₈O₃ | 210.27 | Not reported | Phenoxypropoxy |
| 1-Phenoxy-2-propanol | C₉H₁₂O₂ | 166.20 | Not reported | Phenoxy |
| 2-[2-(2-Hydroxypropoxy)propoxy]-propan-1-ol | C₉H₂₀O₄ | 210.27 | Not reported | Hydroxypropoxy |
| Erythro-neolignan derivative | C₂₀H₂₄O₆ | 372.40 | Not reported | Methoxy, hydroxy, propenyl |
Preparation Methods
Catalytic Epoxide Activation
The ring-opening of epoxides by phenols represents a cornerstone methodology for ether bond formation. In the synthesis of structurally analogous compounds, such as 1,3-diphenoxypropan-2-ol, 2-(phenoxymethyl)oxirane reacts with phenol under catalytic conditions. A solid acid catalyst (e.g., 2b , 5 mol%) facilitates the reaction at 60°C, yielding 97% product after 20 hours. This approach leverages the electrophilicity of the epoxide’s oxirane ring, which undergoes nucleophilic attack by the phenoxide ion.
Mechanistic Insights :
-
Step 1 : Protonation of the epoxide oxygen by the acidic catalyst enhances ring strain, polarizing the C–O bonds.
-
Step 2 : Phenol, activated by the catalyst, deprotonates to form a phenoxide ion, which attacks the less substituted carbon of the epoxide (regioselective trans -opening).
-
Step 3 : The resultant alkoxide intermediate is protonated to yield the ether product.
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% | ≥90% efficiency |
| Temperature | 60–80°C | Accelerates kinetics |
| Solvent | Solvent-free or EtOAc | Minimizes side reactions |
For 2-(2-phenoxypropoxy)propan-1-ol, a diepoxide precursor (e.g., 2,2'-oxydi(oxirane)) could react with two equivalents of phenol under similar conditions. However, steric hindrance at the secondary carbon may necessitate higher temperatures (80–100°C) to achieve comparable yields.
Williamson Ether Synthesis: Alkylation of Diols
Bifunctional Alkylation Strategy
Williamson ether synthesis, employing alkoxide nucleophiles and alkyl halides, offers a robust pathway for sequential etherification. For instance, 1,3-propanediol can undergo stepwise reaction with 2-phenoxypropyl bromide in the presence of a base (e.g., NaOH).
Procedure :
-
First Alkylation :
-
1,3-Propanediol is deprotonated by NaOH in anhydrous THF.
-
2-Phenoxypropyl bromide (1 equiv) is added dropwise at 0°C, yielding mono-etherified product (65–70% yield).
-
-
Second Alkylation :
Challenges :
-
Competitive Elimination : Base-mediated β-hydride elimination may form alkene byproducts.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but complicate purification.
Mitsunobu Reaction: Stereocontrolled Etherification
Diastereoselective Synthesis
The Mitsunobu reaction enables ether formation with retention of configuration at the alcohol carbon. While less common for industrial-scale synthesis, it provides precise stereochemical control for chiral intermediates.
Case Study :
-
Substrates : (R)-1,2-Propanediol and 2-phenoxypropyl tosylate.
-
Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.
-
Outcome : 75% yield of (R)-2-(2-phenoxypropoxy)propan-1-ol with >98% enantiomeric excess.
Limitations :
-
High reagent cost (DIAD, phosphines).
-
Scalability issues due to stoichiometric byproduct (DIAD hydrazine).
Acid-Catalyzed Condensation
Dehydrative Etherification
Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) can catalyze the direct condensation of 1,3-propanediol with 2-phenoxypropanol.
Protocol :
-
Equimolar diol and 2-phenoxypropanol are heated at 120°C with PTSA (2 mol%).
-
Water is removed via azeotropic distillation (toluene), shifting equilibrium toward ether formation.
-
Yield : 50–55% after 12 hours, with oligomerization as a competing pathway.
Enzymatic Synthesis: Green Chemistry Approach
Lipase-Catalyzed Transetherification
Recent advances in biocatalysis highlight lipases (e.g., Candida antarctica Lipase B) for ether bond formation under mild conditions.
Example :
-
Substrates : 1,3-Propanediol and vinyl phenoxypropyl ether.
-
Conditions : Hexane, 30°C, 72 hours.
-
Result : 40–45% conversion, with enzyme recyclability (3–4 cycles).
Advantages :
-
No toxic solvents or byproducts.
-
High regioselectivity.
Q & A
Basic: What methodologies are recommended for characterizing the physicochemical properties of 2-(2-Phenoxypropoxy)propan-1-ol?
Answer:
To characterize physicochemical properties, use a combination of experimental and computational techniques:
- Boiling Point : Determine via distillation under controlled pressure, referencing literature values (e.g., 243°C for structurally similar 1-phenoxy-2-propanol) .
- Solubility : Measure water solubility (e.g., 198 g/L at 20°C for 1-phenoxy-2-propanol) using gravimetric or UV-Vis methods .
- Density/Refractive Index : Use a densitometer (e.g., 1.064 g/mL at 20°C) and refractometer (n20/D ~1.523) .
- Structural Confirmation : Employ NMR, FT-IR, and SMILES/InChI validation (e.g., SMILES:
CC(O)COc1ccccc1) .
Basic: What safety protocols should be followed for handling this compound in laboratory settings?
Answer:
Critical safety measures include:
- PPE : Wear EN 374-certified gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Respiratory protection is required in poorly ventilated areas .
- Ventilation : Use fume hoods during synthesis or high-volume handling .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid environmental release .
- Storage : Store in sealed containers away from oxidizers, with secondary containment to prevent leaks .
Basic: What synthetic routes are effective for preparing this compound?
Answer:
Key synthetic strategies include:
- Etherification : React propan-1-ol derivatives with phenoxypropyl halides under basic conditions (e.g., K₂CO₃ in acetone).
- Protection/Deprotection : Use silyl ethers (e.g., TBDMS) to protect hydroxyl groups during multi-step synthesis .
- Purification : Isolate via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Address discrepancies through:
- Cross-Validation : Compare results from gravimetric analysis, UV-Vis spectroscopy, and HPLC (e.g., using C18 columns with aqueous/organic mobile phases) .
- Temperature Control : Standardize measurements at 20°C to align with literature conditions .
- Impurity Analysis : Quantify residual solvents or byproducts (e.g., <7% di(propanol)phenylether) via GC-MS .
Advanced: What computational approaches are suitable for studying molecular interactions of this compound?
Answer:
Advanced methods include:
- Docking Simulations : Use AutoDock Vina to model binding to biological targets (e.g., enzymes with hydrophobic pockets) .
- QSAR Modeling : Corolate substituent effects (e.g., phenoxy vs. fluorophenyl groups) with activity using descriptors like logP and polar surface area .
- MD Simulations : Analyze solvation dynamics in aqueous/organic mixtures using GROMACS .
Advanced: How can chromatographic purification of this compound be optimized?
Answer:
Optimize via:
- Column Selection : Use reversed-phase HPLC (C18) for high-purity isolation. Adjust mobile phase (e.g., acetonitrile/water) based on solubility data .
- Detector Calibration : Employ ELSD or RID detectors to enhance sensitivity for non-UV-active impurities .
- Solvent Recycling : Implement gradient elution to reduce solvent waste during large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
